Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)-
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Overview
Description
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is an organic compound with the molecular formula C₁₆H₂₆N₄O and a molecular weight of 290.404 g/mol . This compound is characterized by the presence of a benzamide group attached to a triazenyl moiety, which includes a methyl and an octyl group. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- typically involves the reaction of N-methyl octylamine with p-aminobenzamide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N-methyl octylamine and p-aminobenzamide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazenyl group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- involves its interaction with molecular targets such as DNA and proteins. The triazenyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-(3,3-dimethyl-1-triazenyl)-N-(1-methylethyl)-
- Benzamide, N-(1-methylethyl)-4-(3-methyl-1-triazenyl)-
- Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)-
Uniqueness
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octyl groups on the triazenyl moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
66521-49-1 |
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Molecular Formula |
C16H26N4O |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
4-[[methyl(octyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C16H26N4O/c1-3-4-5-6-7-8-13-20(2)19-18-15-11-9-14(10-12-15)16(17)21/h9-12H,3-8,13H2,1-2H3,(H2,17,21) |
InChI Key |
MTUACXRMFCGUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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